molecular formula C7H4BF3N2O2 B14080784 (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid

(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14080784
M. Wt: 215.93 g/mol
InChI Key: SEJNFJIXTCEJPL-UHFFFAOYSA-N
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Description

(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H4BF3N2O2. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the introduction of the boronic acid group onto the pyridine ring. One common method is the hydroboration of an appropriate pyridine derivative. This process involves the addition of a borane reagent to the pyridine ring, followed by oxidation to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, boronic esters, and coupled organic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyano and trifluoromethyl groups in (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid imparts unique electronic properties, making it particularly useful in specific synthetic applications. These groups can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

Molecular Formula

C7H4BF3N2O2

Molecular Weight

215.93 g/mol

IUPAC Name

[5-cyano-2-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C7H4BF3N2O2/c9-7(10,11)6-1-5(8(14)15)4(2-12)3-13-6/h1,3,14-15H

InChI Key

SEJNFJIXTCEJPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1C#N)C(F)(F)F)(O)O

Origin of Product

United States

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